
2-Fluorobenzoic Acid-d4
Overview
Description
2-Fluorobenzoic Acid-d4 is a deuterated form of 2-Fluorobenzoic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that make it suitable for various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobenzoic Acid-d4 typically involves the deuteration of 2-Fluorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzoic Acid-d4 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as fluorinated benzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated derivatives depending on the nucleophile used.
Reduction: Fluorinated alcohols or aldehydes.
Oxidation: Higher oxidation state fluorinated compounds.
Scientific Research Applications
2-Fluorobenzoic Acid-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various fluorinated organic compounds.
Biology: Used in metabolic studies to trace biochemical pathways involving fluorinated compounds.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluorobenzoic Acid-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated analogs. This makes it valuable in studying reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
- 2-Fluorobenzoic Acid
- 3-Fluorobenzoic Acid
- 4-Fluorobenzoic Acid
- 2,6-Difluorobenzoic Acid
- 2-Chlorobenzoic Acid
Comparison: 2-Fluorobenzoic Acid-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics, making it a valuable tool in various scientific studies .
Biological Activity
2-Fluorobenzoic Acid-d4 (CAS Number: 646502-89-8) is a deuterated derivative of 2-fluorobenzoic acid, an aromatic organic compound with the formula C7H5FO2. This compound has garnered attention due to its unique properties and applications in various biological and chemical research fields. The deuteration enhances its utility in tracing and metabolic studies due to the distinct mass of deuterium compared to hydrogen.
- Molecular Formula : C7HD4FO2
- Molecular Weight : 144.14 g/mol
- Melting Point : Approximately 126 °C
- Log P : 1.856
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Metabolism Studies
- Research indicates that 2-fluorobenzoic acid and its derivatives play a significant role in microbial metabolism. For instance, the metabolism of 2-fluorobiphenyl by Pseudomonas pseudoalcaligenes involves pathways that include the conjugate base of 2-fluorobenzoic acid, highlighting its importance in bioremediation processes .
-
Pharmacokinetics
- Deuterated compounds like this compound have been studied for their altered pharmacokinetic profiles. The incorporation of deuterium can lead to changes in drug metabolism rates, which is crucial for drug development and optimization . A study showed that deuteration affects the metabolic stability and bioavailability of pharmaceuticals, making them more favorable for therapeutic use .
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Toxicological Assessments
- Toxicity studies on fluorinated benzoic acids, including 2-fluorobenzoic acid, have demonstrated varying degrees of biological activity. These compounds are known to exhibit irritant properties and can induce cytotoxic effects in certain cell lines . The specific effects of this compound on tumor cell lines have been noted, suggesting potential applications in cancer research .
Data Tables
Property | Value |
---|---|
Molecular Formula | C7HD4FO2 |
Molecular Weight | 144.14 g/mol |
Melting Point | ~126 °C |
Log P | 1.856 |
Toxicity | Irritant |
Case Studies
- Microbial Metabolism :
- Pharmacokinetic Evaluation :
- Toxicological Impact :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Fluorobenzoic Acid-d4, and how does deuteration influence reaction efficiency?
- Methodological Answer : Synthesis typically involves nucleophilic fluorination of aryl precursors. For example, 1-arylbenziodoxolones can undergo fluorination using anhydrous HF or KF in the presence of transition-metal catalysts . Deuteration is achieved by substituting hydrogen with deuterium in the aromatic ring, often via acid-catalyzed H/D exchange or using deuterated starting materials. Reaction efficiency may decrease due to kinetic isotope effects (KIE), which slow reaction rates by ~2–3× compared to non-deuterated analogs. Yield optimization requires adjusting reaction time, temperature, and catalyst loading .
Q. How can researchers verify the isotopic purity of this compound?
- Methodological Answer : Isotopic purity (>95% deuterium incorporation) is confirmed using:
- NMR Spectroscopy : Compare H and H NMR spectra to assess residual proton signals.
- Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS detects isotopic peaks (e.g., m/z shifts of +4 for [M+H] in D analogs).
- Certificates of Analysis (COA) : Commercial standards (e.g., Kanto Reagents) provide batch-specific purity data validated via these methods .
Q. What role does this compound play as an internal standard in mass spectrometry?
- Methodological Answer : It serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying non-deuterated analogs in biological matrices. Researchers:
Spike samples with a known concentration of 2-Fluorobenzoic Acid-d2.
Normalize signals using the deuterated compound’s peak area to correct for matrix effects or instrument variability.
Validate accuracy via calibration curves spanning expected analyte concentrations .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to minimize isotopic interference when using this compound?
- Methodological Answer :
- Collision Energy Tuning : Adjust collision-induced dissociation (CID) energy to fragment precursor ions selectively, reducing overlap between deuterated and non-deuterated product ions.
- Chromatographic Separation : Use ultra-high-performance liquid chromatography (UHPLC) with C18 columns and gradient elution to resolve isotopic analogs.
- High-Resolution MS : Employ Orbitrap or Q-TOF systems to distinguish m/z differences as small as 0.001 Da .
Q. What strategies resolve discrepancies in kinetic data caused by deuteration in fluorobenzoic acid synthesis?
- Methodological Answer : KIE-induced rate differences can lead to inconsistent yields or reaction pathways. Mitigation strategies include:
- Isotopic Dilution Studies : Compare reaction kinetics of deuterated vs. non-deuterated substrates under identical conditions.
- Computational Modeling : Use DFT calculations to predict deuteration effects on transition states.
- Catalyst Screening : Test palladium or copper catalysts to bypass rate-limiting steps affected by KIE .
Q. How does the chemical stability of this compound under varying pH and temperature impact experimental reproducibility?
- Methodological Answer : Stability studies are critical for storage and handling:
pH Stability : Perform accelerated degradation tests in buffers (pH 2–12) at 25–40°C. Monitor degradation via LC-MS.
Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typically safe for short-term use).
Storage Recommendations : Store at –20°C in amber vials under inert gas to prevent deuterium loss or hydrolysis .
Q. Data Analysis and Contradictions
Q. How should researchers address conflicting MS/MS fragmentation patterns between deuterated and non-deuterated analogs?
- Methodological Answer : Discrepancies arise from isotopic shifts altering fragmentation pathways. Solutions include:
- Fragmentation Libraries : Build compound-specific libraries using both deuterated and non-deuterated standards.
- Cross-Validation : Confirm identities via retention time alignment and orthogonal techniques (e.g., IR spectroscopy) .
Q. What analytical controls are necessary when using this compound in metabolic flux studies?
- Methodological Answer :
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTREUWFTAOOKS-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747800 | |
Record name | 2-Fluoro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646502-89-8 | |
Record name | 2-Fluoro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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